Receptor Selectivity: 18-Fold to >100-Fold β1 Over β2 Adrenoceptor Affinity
Xamoterol hemifumarate differentiates itself from other β1-adrenoceptor partial agonists like pindolol and prenalterol through its pronounced receptor selectivity. In direct binding studies on feline ventricular tissue, xamoterol displayed an 18-fold greater affinity for β1-adrenoceptors than for β2-adrenoceptors [1]. This selectivity is further highlighted by a 30-fold greater affinity for β1- over β2-adrenoceptors in human ventricular membranes [1]. Comprehensive reviews indicate a selectivity range of 15-100-fold, depending on the experimental system [2]. In contrast, prenalterol has been documented to act as an agonist at β2-adrenoceptors as well [3], while pindolol's intrinsic sympathomimetic activity has been shown to be partially resistant to β-adrenoceptor antagonism, indicating a less selective profile [4].
| Evidence Dimension | β1 vs. β2 Adrenoceptor Affinity Ratio |
|---|---|
| Target Compound Data | 18-fold (feline ventricle), 30-fold (human ventricle), 15-100-fold (reviews) greater affinity for β1 |
| Comparator Or Baseline | Prenalterol: acts as an agonist at both β1- and β2-adrenoceptors [3]. Pindolol: ISA partially resistant to β-adrenoceptor blockade [4]. |
| Quantified Difference | Xamoterol exhibits a substantially higher β1/β2 selectivity ratio compared to prenalterol, which lacks this high degree of selectivity. |
| Conditions | Radioligand binding assays using [3H](-)-bisoprolol and [3H]ICI 118,551 in feline and human ventricular membranes [1]. |
Why This Matters
High β1-selectivity minimizes β2-mediated off-target effects (e.g., bronchoconstriction, peripheral vasodilation), making xamoterol a more precise tool for investigating β1-specific cardiac functions without confounding β2 interactions.
- [1] Lemoine H, Bilski A, Kaumann AJ. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects. J Cardiovasc Pharmacol. 1989 Jan;13(1):105-17. PMID: 2468921. View Source
- [2] Nuttall A, Snow HM. The cardiovascular effects of ICI 118,587: A beta 1-adrenoceptor partial agonist. Br J Pharmacol. 1982 Oct;77(2):381-8. PMID: 6127140. View Source
- [3] Apperley GH, Drew GM, Sullivan AT. Prenalterol is an agonist at beta 2- as well as at beta 1-adrenoceptors. Eur J Pharmacol. 1982 Jul 30;81(4):659-63. PMID: 6127213. View Source
- [4] Hicks PE, Cavero I, Manoury P, Lefevre-Borg F, Langer SZ. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol. J Pharmacol Exp Ther. 1987 Sep;242(3):1025-34. PMID: 2888869. View Source
